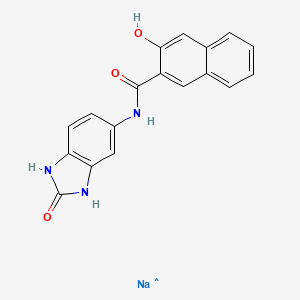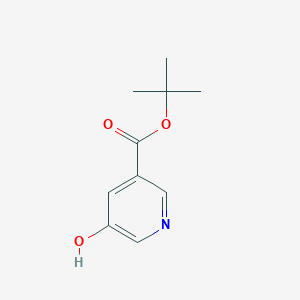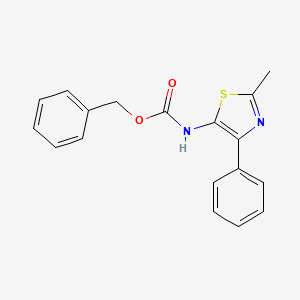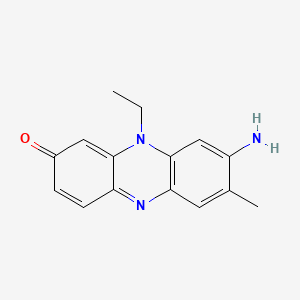
O-Isobutyryl Naltrexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Isobutyryl Naltrexone is a complex organic compound with significant pharmacological properties. This compound belongs to the class of morphinan derivatives, which are known for their potent analgesic effects. It is structurally characterized by a cyclopropylmethyl group, a hydroxy group, and an epoxymorphinan core, making it a unique and highly specialized molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Isobutyryl Naltrexone typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the Epoxymorphinan Core: This is achieved through a series of cyclization reactions.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the morphinan core using cyclopropylmethyl halides under basic conditions.
Esterification: The final step involves the esterification of the hydroxyl group with 2-methylpropanoic acid using acid chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control of reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
O-Isobutyryl Naltrexone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl derivatives.
Aplicaciones Científicas De Investigación
O-Isobutyryl Naltrexone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interaction with opioid receptors and its potential as a pain management drug.
Medicine: Investigated for its analgesic properties and potential use in treating chronic pain conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signal transmission and modulation of neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic effects.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a similar mechanism of action.
Uniqueness
O-Isobutyryl Naltrexone is unique due to its specific structural modifications, such as the cyclopropylmethyl group and the ester linkage, which may confer different pharmacokinetic properties and receptor binding affinities compared to other morphinan derivatives.
Propiedades
Número CAS |
861238-38-2 |
|---|---|
Fórmula molecular |
C24H29NO5 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C24H29NO5/c1-13(2)22(27)29-17-6-5-15-11-18-24(28)8-7-16(26)21-23(24,19(15)20(17)30-21)9-10-25(18)12-14-3-4-14/h5-6,13-14,18,21,28H,3-4,7-12H2,1-2H3/t18-,21+,23+,24-/m1/s1 |
Clave InChI |
HULCZJLVCAMAJD-QOFIPBISSA-N |
SMILES |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |
SMILES isomérico |
CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |
SMILES canónico |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















